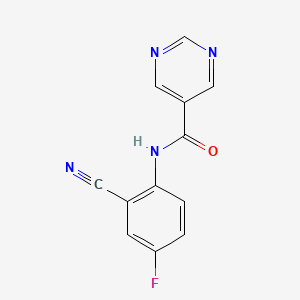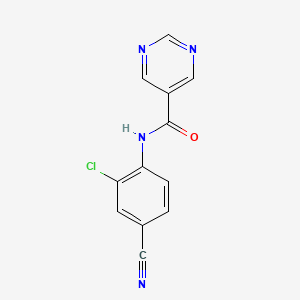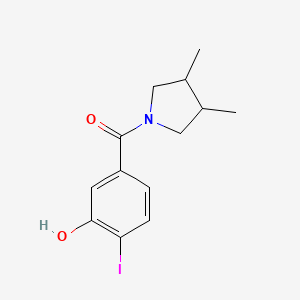
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it inhibits the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and Physiological Effects:
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it inhibits the reverse transcriptase activity of HIV, leading to a decrease in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is its broad spectrum of biological activities. It can be used for the development of novel therapeutics for various diseases, including cancer and viral infections. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one. One of the areas of interest is the development of novel derivatives with improved solubility and pharmacokinetics. Additionally, the mechanism of action of the compound needs to be further elucidated to facilitate its development as a therapeutic agent. Furthermore, more studies are needed to explore its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. However, its low solubility in water and unclear mechanism of action are some of the limitations that need to be addressed. Further research is needed to explore its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one involves the reaction of 3-methylpiperazine-2,5-dione with ethyl cyanoacetate in the presence of a base. The reaction proceeds through a Michael-type addition and subsequent cyclization to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Applications De Recherche Scientifique
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to be effective against several viruses, including HIV and hepatitis B virus.
Propriétés
IUPAC Name |
3-methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-9(15)13-2-3-14(7)10(16)8-4-11-6-12-5-8/h4-7H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSULTUVWGMLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)